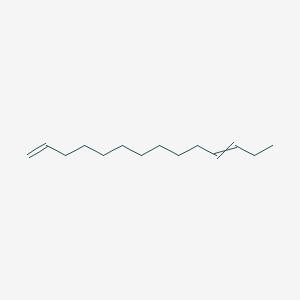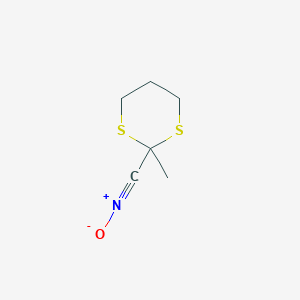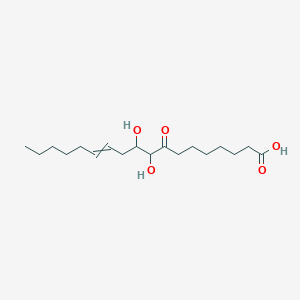![molecular formula C26H27NO2 B14265061 2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 137769-13-2](/img/structure/B14265061.png)
2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzoisoindole core, which is fused with a phenyl ring substituted with two tert-butyl groups. The presence of these bulky tert-butyl groups imparts significant steric hindrance, influencing the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the formation of the benzoisoindole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzoisoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzoisoindole core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced benzoisoindole compounds, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s bulky tert-butyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. Additionally, the benzoisoindole core can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which contribute to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Di-tert-butylphenyl isocyanate
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione stands out due to its unique benzoisoindole core and the presence of two tert-butyl groups. These structural features impart distinct steric and electronic properties, making it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
137769-13-2 |
|---|---|
Formule moléculaire |
C26H27NO2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
2-(2,5-ditert-butylphenyl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C26H27NO2/c1-25(2,3)18-11-12-21(26(4,5)6)22(15-18)27-23(28)19-13-16-9-7-8-10-17(16)14-20(19)24(27)29/h7-15H,1-6H3 |
Clé InChI |
XRSWKUAGQMBZDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)

![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)

![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)


![{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene](/img/structure/B14265019.png)
![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)



![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
